molecular formula C46H51N9O13 B11931506 Fmoc-Gly3-Val-Cit-PAB-PNP

Fmoc-Gly3-Val-Cit-PAB-PNP

Cat. No.: B11931506
M. Wt: 937.9 g/mol
InChI Key: XGGHPPATANJJBS-IOPIWRGFSA-N
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Description

Fmoc-Gly3-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a 4-unit polyethylene glycol (PEG) chain and is designed to be cleaved by proteases, making it useful in targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly3-Val-Cit-PAB-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:

    Fmoc Protection: The amino acids are protected with 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted reactions.

    Peptide Bond Formation: The protected amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Deprotection: The final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly3-Val-Cit-PAB-PNP undergoes various chemical reactions, including:

    Cleavage: The linker is cleavable by proteases, which is crucial for its function in ADCs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PNP (p-nitrophenyl) ester site.

Common Reagents and Conditions

    Cleavage: Proteases like cathepsin B are commonly used.

    Substitution: Reagents like amines can react with the PNP ester under mild conditions.

Major Products

The major products formed from these reactions include the cleaved linker fragments and the attached drug molecules, which are released upon cleavage .

Scientific Research Applications

Fmoc-Gly3-Val-Cit-PAB-PNP is widely used in scientific research, particularly in the development of ADCs. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Gly3-Val-Cit-PAB-PNP involves its cleavage by proteases in the target environment, such as a tumor cell. The cleavage releases the attached drug, which then exerts its therapeutic effect. The molecular targets and pathways involved depend on the specific drug conjugated to the linker .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Val-Cit-PAB-PNP
  • MC-Val-Cit-PAB-PNP
  • Fmoc-Phe-Lys(Trt)-PAB-PNP

Uniqueness

Fmoc-Gly3-Val-Cit-PAB-PNP is unique due to its specific sequence and the presence of a 4-unit PEG chain, which enhances its solubility and stability. This makes it particularly effective in ADC applications compared to other linkers .

Properties

Molecular Formula

C46H51N9O13

Molecular Weight

937.9 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C46H51N9O13/c1-27(2)41(54-40(58)24-50-38(56)22-49-39(57)23-51-45(62)66-26-36-34-10-5-3-8-32(34)33-9-4-6-11-35(33)36)43(60)53-37(12-7-21-48-44(47)61)42(59)52-29-15-13-28(14-16-29)25-67-46(63)68-31-19-17-30(18-20-31)55(64)65/h3-6,8-11,13-20,27,36-37,41H,7,12,21-26H2,1-2H3,(H,49,57)(H,50,56)(H,51,62)(H,52,59)(H,53,60)(H,54,58)(H3,47,48,61)/t37-,41-/m0/s1

InChI Key

XGGHPPATANJJBS-IOPIWRGFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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